2'-Chloro-3-(4-thiomethylphenyl)propiophenone
Description
2’-Chloro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClOS It is characterized by the presence of a chloro group, a thiomethyl group, and a propiophenone backbone
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOYBEXIDDSUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644387 | |
| Record name | 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-48-1 | |
| Record name | 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Chloro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylthiophenyl magnesium bromide, followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2’-Chloro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases to yield corresponding carboxylic acids and thiols.
Scientific Research Applications
2’-Chloro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and thiomethyl groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2’-Chloro-3-(4-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:
- 2’-Chloro-3-(4-methylphenyl)propiophenone
- 2’-Chloro-3-(4-methoxyphenyl)propiophenone
- 2’-Chloro-3-(4-chlorophenyl)propiophenone
- 2’-Chloro-3-(4-fluorophenyl)propiophenone
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical properties and reactivity, making each compound unique in its own right.
Biological Activity
2'-Chloro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones. Its unique structure, featuring a chloro substituent and a thiomethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C16H15ClOS, with a molecular weight of approximately 300.81 g/mol. The compound’s structure can be visualized as follows:
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Effects: The compound has been investigated for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
- Enzyme Inhibition: The chloro and thiomethyl groups may enhance the compound's ability to act as an enzyme inhibitor. This could have implications for its use in treating diseases where enzyme activity is dysregulated.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Induces apoptosis in cancer cell lines through oxidative stress mechanisms. |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Enzyme Binding: The chloro group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their function.
- Interaction with Membranes: The thiomethyl group may facilitate interactions with lipid bilayers, affecting membrane integrity and function in microbial cells.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity: A recent study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a new antimicrobial agent .
- Anticancer Research: In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in reduced viability of breast cancer cell lines, with IC50 values indicating effective dose ranges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
